Giffonin P

Description

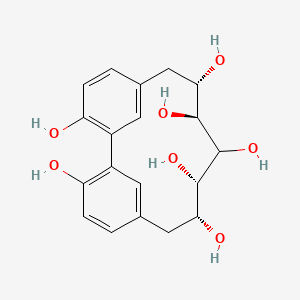

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22O7 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(8S,9S,11S,12R)-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,10,11,12,17-heptol |

InChI |

InChI=1S/C19H22O7/c20-13-3-1-9-5-11(13)12-6-10(2-4-14(12)21)8-16(23)18(25)19(26)17(24)15(22)7-9/h1-6,15-26H,7-8H2/t15-,16+,17-,18-,19?/m0/s1 |

InChI Key |

ITCMVFGYPKRCJI-YMNIQUSHSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Giffonin P

Plant Material Sourcing and Preparation

The successful isolation of natural compounds like Giffonin P is highly dependent on the quality and appropriate selection of the plant material.

Geographic Origin and Cultivar Specification of Corylus avellana

Corylus avellana, commonly known as the common hazel, is a species native to Europe and Western Asia. researchgate.net Its distribution spans from Ireland and the British Isles south to Iberia, Italy, Greece, Turkey, and Cyprus, and extends east to the central Ural Mountains, the Caucasus, and northwestern Iran. researchgate.net The species is widely cultivated for its edible nuts. researchgate.net

Various cultivars of Corylus avellana exist, with a significant number having been named. researchgate.net Major hazelnut producing countries include Turkey, Italy, Azerbaijan, the United States, China, Georgia, Iran, Poland, France, and Spain. The geographic origin and specific cultivar can influence the chemical composition of the plant material. Studies investigating the chemical composition of hazelnuts from different geographical origins and cultivars have highlighted variations in their profiles.

Notably, the Italian cultivar "Tonda di Giffoni" has been a significant source for the isolation of giffonins, including this compound. frontiersin.orgplantaedb.comnih.gov This cultivar is recognized as a Protected Geographical Indication (PGI) product in Italy.

Specific Plant Parts Employed for Extraction (Leaves, Shells, Green Leafy Involucres, Flowers)

Research has demonstrated that different parts of the Corylus avellana plant serve as sources of diarylheptanoids and other phytochemicals. Specifically, leaves, male flowers, hard shells, and green leafy involucres of C. avellana have been utilized for the extraction of diarylheptanoids, including this compound. frontiersin.orgplantaedb.comnih.gov These byproducts, often resulting from hazelnut processing, have gained interest as valuable sources of bioactive compounds.

Studies have focused on the extracts obtained from these various parts to identify and isolate compounds like the giffonins. frontiersin.orgplantaedb.comnih.gov For instance, giffonins A-H and J-K were isolated from hazelnut leaves, while giffonins Q-S were isolated from the flowers. This compound, along with other giffonins and related compounds, has been found in hazelnut leaves, shells, and green leafy involucres. plantaedb.comnih.gov

Extraction Protocols and Initial Fractionation

The extraction of compounds from the plant matrix is a critical initial step in the isolation process. This is followed by fractionation to reduce the complexity of the crude extract.

Solvent Systems and Extraction Techniques

Various solvent systems and extraction techniques are employed to extract phytochemicals from Corylus avellana plant parts. Ethanol (B145695) has been used as an extraction solvent in studies focusing on the diarylheptanoids from C. avellana byproducts, including leaves, male flowers, shells, and green leafy involucres. frontiersin.orgnih.gov This "eco-friendly" extraction procedure is typically carried out at room temperature. frontiersin.org After extraction, the solvent is filtered and evaporated in vacuo to obtain the dried extract. frontiersin.org Methanol (B129727) extracts of Corylus avellana leaves have also been investigated, leading to the isolation of giffonins.

Different factors, including the specific plant part and the extraction method used (such as ultrasound, microwave, and supercritical CO2 extraction), can influence the composition of the phenolic extracts and their activity.

Activity-Guided Fractionation Approaches

Activity-guided fractionation is a strategy often employed in natural product isolation to target and isolate compounds with specific biological activities. This approach involves the sequential partitioning of a plant extract and subjecting the resulting fractions to bioassays to identify the fractions containing the desired bioactive compounds.

In the context of isolating diarylheptanoids from Corylus avellana, while the provided information highlights the isolation of giffonins based on their presence in certain fractions, the term "activity-guided fractionation" is mentioned as a general approach in natural product discovery. Studies on Corylus avellana extracts and isolated giffonins have evaluated their biological activities, such as α-glucosidase inhibitory activity and antioxidant activity. frontiersin.orgnih.gov This suggests that biological assays could be used to guide the fractionation process, although the provided abstracts primarily describe the chemical isolation process followed by activity evaluation of the isolated compounds.

A typical bioassay-guided fractionation workflow involves extraction, chromatographic fractionation, bioassay screening of fractions, isolation of molecules from active fractions, and identification of the isolated molecules. This systematic process allows for the enrichment and isolation of compounds responsible for the observed biological effect.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating the complex mixture of compounds present in plant extracts and purifying individual components like this compound.

Following initial extraction and fractionation, further purification of the obtained fractions is carried out using various chromatographic methods. Sephadex LH-20 column chromatography has been used for the initial fractionation of ethanol extracts from Corylus avellana leaves. frontiersin.org This was followed by further purifications using C18 reversed-phase semipreparative HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol-water. frontiersin.org

HPLC analysis is a common technique for separating and purifying diarylheptanoids from Corylus avellana extracts. frontiersin.org The identification of isolated compounds is typically performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy (1H and 13C NMR, HSQC, HMBC, and COSY experiments) and mass spectrometry (ESIMS and HRMS analysis). frontiersin.org LC-MS (Liquid Chromatography-Mass Spectrometry) analysis has also been employed to profile the diarylheptanoids in C. avellana extracts and to quantify specific compounds like this compound. nih.gov

These chromatographic and spectroscopic techniques are crucial for obtaining pure samples of this compound and elucidating its chemical structure.

Column Chromatography (e.g., Sephadex LH-20)

Column chromatography, particularly using Sephadex LH-20, is a common initial step in the fractionation of extracts containing this compound. researchgate.netthieme-connect.com Sephadex LH-20 is a lipophilic dextran-based gel filtration medium suitable for separating natural products like steroids, terpenoids, lipids, and low molecular weight peptides based on molecular size and partition effects in organic and aqueous solvent mixtures. sigmaaldrich.comfishersci.atcytivalifesciences.comnih.gov

In the isolation of giffonins, including this compound, from Corylus avellana leaves, a methanol extract was fractionated on a Sephadex LH-20 column. researchgate.net This step helps to reduce the complexity of the crude extract before more advanced purification techniques are applied. Sephadex LH-20 chromatography can be performed using various solvent systems, and its effectiveness has been demonstrated in separating closely related molecular species. fishersci.atcytivalifesciences.com

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) and semi-preparative HPLC are crucial for the further purification of this compound. researchgate.netfrontiersin.org These techniques offer higher resolution compared to traditional column chromatography, allowing for the separation of closely related compounds.

In studies isolating giffonins, fractions obtained from Sephadex LH-20 chromatography were further purified using semi-preparative HPLC, often on a C18 column. researchgate.net For instance, semi-preparative HPLC using a mobile phase of MeOH-H₂O (2:3) has been employed to yield this compound with a retention time (tR) of 10.2 minutes from fractions obtained during the isolation process. frontiersin.org This highlights the effectiveness of reversed-phase HPLC in separating this compound from other components in the extract.

Purity Assessment Methodologies (e.g., HPLC analysis)

The purity of isolated this compound is typically assessed using HPLC analysis. researchgate.netfrontiersin.orgresearchgate.net HPLC is a widely accepted method for determining the purity of natural products and pharmaceutical compounds. chromatographyonline.comamericanpharmaceuticalreview.comscirp.org

Studies on giffonins, including this compound, have reported determining the purity of the isolated compounds to be greater than 99% using HPLC analysis. researchgate.netfrontiersin.orgresearchgate.net This level of purity is essential for subsequent structural characterization and biological activity testing. HPLC analysis for purity assessment often involves reversed-phase columns and UV detection, which can separate the target compound from impurities. chromatographyonline.comamericanpharmaceuticalreview.com

Dereplication Strategies and Initial Characterization

Dereplication is a critical strategy in natural product research aimed at rapidly identifying known compounds within crude extracts or fractions to avoid their re-isolation and focus on novel structures. mdpi.comacs.orgchimia.ch For this compound, dereplication is integrated with initial characterization techniques.

LC-MS analysis is a powerful tool used in dereplication strategies for natural products, including diarylheptanoids like giffonins. nih.govmdpi.com By analyzing the LC-MS profiles of extracts, researchers can quickly identify compounds based on their mass-to-charge ratio and fragmentation patterns, comparing them against databases of known compounds. mdpi.comacs.org LC-MS analysis showed the presence of this compound in the ethanol extract of C. avellana leaves, shells, and green leafy involucres. nih.gov

Initial characterization of this compound involves spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.orgfrontiersin.orgresearchgate.net Both 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and COSY) NMR experiments are used to elucidate the planar structure and assign the positions of atoms. acs.orgfrontiersin.org For giffonins, including this compound, NMR data has been crucial in identifying them as highly hydroxylated cyclized diarylheptanoids. acs.org The relative configurations of giffonins have been established using a combination of experimental NMR data and calculated values through quantum mechanical (QM)/NMR approaches. acs.org

LC-ESI/HRMS (Liquid Chromatography-Electrospray Ionization/High-Resolution Mass Spectrometry) profiling has also been used to characterize the molecular structure of diarylheptanoid derivatives detected in extracts. researchgate.net The comparison of NMR data acquired for isolated compounds with literature data allows for the identification of known diarylheptanoids like this compound. researchgate.net

Here is a summary of typical isolation and characterization data points for this compound based on the search results:

| Methodology | Application in this compound Isolation/Characterization | Key Findings/Observations | Source(s) |

| Sephadex LH-20 Chromatography | Initial fractionation of methanol extract from C. avellana leaves. | Helps reduce extract complexity before further purification. | researchgate.net |

| Semi-Preparative HPLC (C18) | Further purification of fractions obtained from Sephadex LH-20. | Used to isolate this compound (tR = 10.2 min with MeOH-H₂O 2:3). | researchgate.netfrontiersin.org |

| HPLC Analysis | Purity assessment of isolated this compound. | Purity determined to be >99%. | researchgate.netfrontiersin.orgresearchgate.net |

| LC-MS Analysis | Dereplication and detection in C. avellana byproducts. | Detected in leaves, shells, and green leafy involucres extracts. | nih.gov |

| NMR Spectroscopy (1D & 2D) | Structural elucidation and characterization. | Identified as a highly hydroxylated cyclized diarylheptanoid; relative configurations determined. | acs.orgfrontiersin.org |

| LC-ESI/HRMS Profiling | Characterization of diarylheptanoid derivatives in extracts. | Used in conjunction with NMR for identification. | researchgate.net |

Structural Elucidation and Stereochemical Characterization of Giffonin P

Advanced Spectroscopic Analysis for Structure Determination

Spectroscopic analysis, particularly NMR and MS, is fundamental in the process of structure elucidation for natural products like Giffonin P. scribd.commestrelab.com These methods provide detailed information about the types of atoms present, their connectivity, and their spatial relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. mestrelab.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of signals and the establishment of connectivity. researchgate.netresearchgate.netfrontiersin.orgmestrelab.combiocrick.com

One-Dimensional NMR (1D-NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. researchgate.netsemanticscholar.orgmestrelab.combiocrick.comhmdb.cachemicalbook.com The chemical shifts (δ) and splitting patterns in the ¹H NMR spectrum are indicative of the types of protons and their neighboring protons. mestrelab.com The ¹³C NMR spectrum reveals the different types of carbon atoms present. researchgate.nethmdb.ca Analysis of 1D NMR data provides a preliminary understanding of the structural fragments within this compound. researchgate.netresearchgate.netbiocrick.com

Two-Dimensional NMR (2D-NMR) (e.g., HSQC, HMBC, COSY)

Two-dimensional NMR techniques provide correlations between different nuclei, allowing for the mapping of connectivity and the assembly of structural fragments. researchgate.netsemanticscholar.orgmestrelab.combiocrick.comnih.govnih.govcreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly bonded (one-bond correlation). researchgate.netmestrelab.combiocrick.comcreative-biostructure.comnyu.eduhmdb.ca HSQC data is essential for assigning proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations). researchgate.netmestrelab.combiocrick.comcreative-biostructure.com This is vital for connecting different parts of the molecule and establishing the carbon skeleton.

COSY (Correlation Spectroscopy): COSY shows correlations between protons that are coupled to each other through chemical bonds (typically two or three bonds). researchgate.netmestrelab.combiocrick.comcreative-biostructure.com This helps in identifying spin systems, i.e., groups of coupled protons within a continuous chain.

The combined analysis of HSQC, HMBC, and COSY spectra allows for the comprehensive assignment of all proton and carbon signals and the determination of the planar structure of this compound. researchgate.netresearchgate.netfrontiersin.orgbiocrick.comnih.gov Furthermore, 2D NMR data, often in conjunction with quantum mechanical calculations, are used to establish the relative configurations of stereocenters within the molecule. acs.orgresearchgate.netresearchgate.netsemanticscholar.orgfigshare.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and identifying structural subunits. scribd.commestrelab.com

Liquid Chromatography–Time-of-Flight Mass Spectrometry (LC-TOF-MS)

LC-TOF-MS couples the separation power of liquid chromatography with the accurate mass measurement capabilities of a time-of-flight mass analyzer. biocrick.comacs.orglcms.cz This technique allows for the determination of the exact mass of the intact molecule (molecular ion), which can be used to confirm or determine the elemental composition (molecular formula) of this compound. LC-TOF-MS is valuable for identifying and characterizing natural products in complex mixtures. biocrick.comacs.org

Liquid Chromatography–Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI/QTrap/MS)

LC-ESI/QTrap/MS, particularly when used in Multiple Reaction Monitoring (MRM) mode, is a highly selective and sensitive technique often employed for the identification and quantification of target compounds in complex matrices. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermolabile compounds like this compound. nih.govfrontiersin.org The quadrupole and time-of-flight mass analyzers provide both precursor and product ion information, which is essential for structural confirmation and fragmentation pathway analysis. frontiersin.orgnih.govresearchgate.net LC-ESI/QTrap/MS has been utilized for the quantitative analysis of this compound in various Corylus avellana byproducts. frontiersin.orgresearchgate.netnih.govnih.gov The fragmentation patterns observed in MS/MS experiments provide further insights into the connectivity and presence of specific functional groups within the this compound structure. nih.govresearchgate.net

Detailed research findings from these spectroscopic analyses, including specific chemical shifts, coupling constants, and mass fragmentation data, are utilized to build and confirm the proposed structure of this compound. The relative configurations of stereocenters are often established by comparing experimental NMR data with values predicted by quantum mechanical calculations. acs.orgresearchgate.netresearchgate.netsemanticscholar.orgfigshare.com

Liquid Chromatography–Electrospray Ionization/Linear Ion Trap–Orbitrap High-Resolution Mass Spectrometry (LC-ESI/LTQOrbitrap/MS/MSn)

LC-ESI/LTQOrbitrap/MS/MSn is a powerful analytical technique used in the identification and characterization of natural products like this compound. This method combines the separation capabilities of liquid chromatography (LC) with the high-resolution mass analysis of an Orbitrap mass analyzer, preceded by a linear ion trap (LTQ) for fragmentation (MSn). frontiersin.orgnih.gov

LC-ESI/LTQOrbitrap/MS/MSn analysis has been employed to profile the phenolic compounds, including diarylheptanoids like this compound, in extracts of Corylus avellana. researchgate.netthieme-connect.comnih.gov The technique allows for the detection of compounds based on their mass-to-charge ratio ([M-H]⁻ in negative mode) and provides fragmentation patterns (MS/MSn) that are crucial for structural identification. frontiersin.orgnih.gov For this compound, the [M-H]⁻ pseudomolecular ion has been observed, and its fragmentation pattern provides insights into its structural subunits. frontiersin.orgnih.gov This method is valuable for both qualitative identification and quantitative analysis of this compound in complex matrices. researchgate.netfrontiersin.org

Stereochemical Assignment Methodologies

Determining the stereochemistry of natural products with multiple chiral centers, such as this compound, requires sophisticated methodologies.

Combined Quantum Mechanical (QM)/NMR Approach for Relative Configurations

The relative configurations of giffonins, including this compound, are typically established using a combined Quantum Mechanical (QM)/NMR approach. acs.orgfigshare.comresearchgate.netresearchgate.netmdpi.com This method involves comparing experimental Nuclear Magnetic Resonance (NMR) chemical shift data (specifically ¹H and ¹³C NMR) with values predicted through quantum mechanical calculations for different possible relative stereoisomers. acs.orgfigshare.comresearchgate.netresearchgate.netmdpi.com The stereoisomer whose calculated NMR shifts show the best agreement with the experimental data is assigned as the correct relative configuration. researchgate.netresearchgate.net The DP4 probability is a statistical tool often used in this approach to assess the likelihood of a particular stereoisomer being correct based on the agreement between experimental and calculated NMR data. researchgate.net

Comparative Analysis of Experimental and Predicted NMR Chemical Shifts

A core component of the QM/NMR approach is the detailed comparative analysis of experimental and predicted NMR chemical shifts. researchgate.netfrontiersin.orgthieme-connect.comnih.govresearchgate.netresearchgate.net Experimental ¹H and ¹³C NMR spectra of isolated this compound provide characteristic signals corresponding to each proton and carbon atom in the molecule. acs.orgfigshare.comnih.gov Computational chemistry software is then used to calculate the NMR chemical shifts for various plausible diastereomers. bas.bgfrontiersin.org By evaluating the differences between the experimental and calculated shifts (e.g., using mean absolute errors), researchers can identify the relative configuration that best fits the observed spectroscopic data. bas.bgfrontiersin.org This comparative analysis is fundamental for confirming the proposed structure and its relative stereochemistry. researchgate.net

Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TDDFT) (if applicable for absolute configurations)

Electronic Circular Dichroism (ECD) spectroscopy, coupled with Time-Dependent Density Functional Theory (TDDFT) calculations, is a method used to determine the absolute configurations of chiral molecules. acs.orgthieme-connect.comresearchgate.netnih.govnih.gov While the primary literature on this compound focuses heavily on relative configuration using QM/NMR acs.orgfigshare.comresearchgate.netresearchgate.netmdpi.com, ECD and TDDFT are applicable for assigning absolute stereochemistry when the molecule possesses suitable chromophores. acs.orgthieme-connect.comresearchgate.netnih.govnih.gov This involves calculating the ECD spectra for different enantiomers using TDDFT and comparing these predicted spectra to the experimentally obtained ECD spectrum of the compound. thieme-connect.comresearchgate.netresearchgate.netnih.govnih.gov A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. researchgate.netnih.govnih.gov

Comparative Structural Analysis with Related Giffonins and Other Diarylheptanoid Analogues

This compound is part of a larger family of giffonins and other diarylheptanoid analogues isolated from Corylus avellana. acs.orgresearchgate.netfrontiersin.orgfigshare.comthieme-connect.comnih.govresearchgate.netresearchgate.netbiocrick.com Comparative structural analysis with related compounds provides context for its unique features and helps in the identification of new analogues. Giffonins are broadly classified as cyclic diarylheptanoids, which can be further divided based on the nature of the linkage between the aromatic rings. researchgate.net Giffonins J-P are described as highly hydroxylated cyclized diarylheptanoids. acs.orgfigshare.com

Comparing the spectroscopic data (NMR, MS) of this compound with those of other giffonins (e.g., Giffonin L, M, O, U) and known diarylheptanoids helps in identifying common structural motifs and points of variation, such as the degree and position of hydroxylation and the type of cyclization. researchgate.netthieme-connect.comnih.govmdpi.com This comparative approach is essential for the systematic classification and identification of new compounds from the same plant source. researchgate.netnih.gov

Biosynthetic Pathways and Regulation of Giffonin P Accumulation

Proposed Biosynthetic Routes to Cyclized Diarylheptanoids

Diarylheptanoids, including the cyclic forms like Giffonin P, are generally believed to be synthesized via pathways involving the condensation of cinnamate (B1238496) units and malonate units, analogous to the biosynthesis of curcumin (B1669340). This process typically begins with the shikimate pathway, which produces phenylalanine, a precursor to cinnamic acid. Cinnamic acid is then modified and elongated through a series of enzymatic reactions, likely involving polyketide synthase-like mechanisms, incorporating units derived from malonyl-CoA.

The formation of the seven-carbon chain linking the two aromatic rings is a defining feature of diarylheptanoids. In the case of cyclic diarylheptanoids, an intramolecular cyclization step is crucial. While the precise enzymatic machinery for the cyclization leading specifically to this compound in Corylus avellana is not fully elucidated in the available literature, proposed biosynthetic pathways for other cyclic diarylheptanoids suggest oxidative coupling reactions of linear diarylheptanoid precursors. For example, studies on the biosynthesis of acerogenin A, another cyclic diarylheptanoid, indicate it is derived from the intramolecular oxidative coupling of a linear precursor like centrolobol. This suggests a similar cyclization mechanism may be involved in the formation of this compound and other giffonins from linear diarylheptanoid intermediates.

Enzymatic Steps and Intermediates in this compound Biosynthesis

Based on the general understanding of diarylheptanoid biosynthesis, the pathway to this compound likely involves several key enzymatic steps. These would include enzymes from the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are involved in the initial conversion of phenylalanine to cinnamic acid and its derivatives. Subsequent steps would involve enzymes responsible for the elongation of the carbon chain, potentially polyketide synthases (PKSs) or related enzymes, and tailoring enzymes such as hydroxylases, methyltransferases, and reductases that introduce the specific functional groups characteristic of this compound.

While specific enzymatic details and intermediates leading directly to this compound have not been extensively reported, the biosynthesis of other diarylheptanoids involves intermediates such as activated cinnamic acid derivatives and poly-β-keto intermediates formed by the condensation of malonyl-CoA units. The cyclization step would involve an enzyme catalyzing the formation of the ether linkage that creates the cyclic structure of this compound. Further research is needed to identify the specific genes and enzymes involved in each step of this compound biosynthesis in Corylus avellana and to characterize the transient intermediates formed during this process.

Regulation of Diarylheptanoid Biosynthesis in Corylus avellana

The accumulation of diarylheptanoids, including this compound, in Corylus avellana is subject to regulation by various factors, including developmental cues and environmental stimuli.

Germination has been identified as a factor that activates diarylheptanoid biosynthesis in hazelnuts. This suggests that the metabolic machinery for producing these compounds is upregulated during the process of seed sprouting. The increased synthesis upon germination may be related to the plant's defense mechanisms or developmental processes initiated during this critical stage.

Environmental stress significantly influences the biosynthesis of phenolic compounds, a class that includes diarylheptanoids. libretexts.org Microbial infection, particularly by the bug known as Cimiciato, has been shown to induce the biosynthesis of diarylheptanoids like asadanin and this compound in hazelnut kernels. This induction is a notable example of how external challenges can trigger the plant's secondary metabolism to produce defensive compounds.

Research indicates that the induction of diarylheptanoid biosynthesis in Cimiciato-infected hazelnuts is likely not due to physical damage alone or a general microbial infection. Instead, it is hypothesized that specific microorganisms associated with the Cimiciato bugs or specific chemical stimulants present in the bugs' saliva are responsible for triggering the biosynthesis of compounds like asadanin and this compound. This highlights the specificity of the plant's response to particular biotic factors.

While detailed quantitative data on the precise increase of this compound concentration under these specific regulatory conditions (germination, microbial infection) suitable for a structured data table was not consistently available across the consulted snippets, the research findings qualitatively demonstrate that these factors lead to higher contents of diarylheptanoids.

| Regulatory Factor | Effect on Diarylheptanoid Biosynthesis in C. avellana | Key Observation | Source |

| Germination | Activation | Found to activate diarylheptanoid biosynthesis, resulting in higher contents. | |

| Cimiciato Infection | Induction | Major inductor of biosynthesis, leading to increased levels. | |

| Associated Microorganisms/Chemical Stimulants | Likely Trigger | Specific microorganisms or chemical stimulants from bugs hypothesized to trigger biosynthesis. |

Further detailed studies are needed to fully elucidate the enzymatic pathways specific to this compound biosynthesis and the precise molecular mechanisms underlying its regulation in Corylus avellana.

Molecular Mechanisms of Action and Target Identification of Giffonin P

Biochemical Interactions with Biological Macromolecules

Studies have investigated the interactions of Giffonin P with biological macromolecules, particularly enzymes, to understand its mechanism of action at a biochemical level.

Enzyme Inhibition Studies

Enzyme inhibition studies have been a primary focus in characterizing the biological activity of this compound and other related diarylheptanoids. These studies aim to determine if the compound can modulate the activity of specific enzymes.

This compound has demonstrated significant inhibitory activity against the enzyme alpha-glucosidase. reddit.comnih.gov Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose in the small intestine. reddit.com Inhibition of alpha-glucosidase is considered a therapeutic strategy for managing post-prandial hyperglycemia, a key factor in the progression of type 2 diabetes mellitus, by delaying glucose absorption. reddit.com

Molecular docking experiments have been employed to provide insight into the molecular basis of this compound's inhibitory activity against alpha-glucosidase. reddit.comnih.gov These studies suggest that this compound is able to bind within the active site of the enzyme, forming interactions such as hydrogen bonds and π–π stacking contacts with specific amino acid residues crucial for the enzyme's catalytic function. reddit.comnih.gov

The half maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, indicating the concentration required to inhibit a biological process by half. For this compound, the IC50 value against alpha-glucosidase has been determined in in vitro assays. One study reported an IC50 value of 55.3 ± 7.7 μM for this compound against alpha-glucosidase from Saccharomyces cerevisiae. reddit.comnih.gov

To contextualize the potency of this compound's alpha-glucosidase inhibitory activity, its efficacy has been compared to that of acarbose (B1664774), a widely used alpha-glucosidase inhibitor drug. reddit.comnih.gov In in vitro studies evaluating the inhibitory effects of diarylheptanoids from C. avellana byproducts against alpha-glucosidase, this compound exhibited an IC50 of 55.3 μM, while acarbose had an IC50 of 115.1 μM. reddit.comnih.gov This indicates that, under the conditions of these in vitro experiments using yeast alpha-glucosidase, this compound was more potent than acarbose in inhibiting the enzyme. reddit.comnih.gov

Here is a data table summarizing the comparative alpha-glucosidase inhibitory activity:

| Compound | IC50 (μM) ± SD |

| This compound | 55.3 ± 7.7 |

| Acarbose | 115.1 ± 11.3 |

Note: Data derived from in vitro studies using alpha-glucosidase from Saccharomyces cerevisiae. reddit.comnih.gov

Half Maximal Inhibitory Concentration (IC50) Determination

Interactions with Receptors

Based on the available search results, specific information detailing the direct interactions of this compound with biological receptors was not identified. Research has primarily focused on its enzyme inhibitory activities, particularly against alpha-glucosidase.

Cellular Mechanisms in Preclinical Models (excluding human trials)

While in vitro enzyme inhibition studies provide valuable insights into the biochemical interactions of this compound, detailed information on its specific cellular mechanisms in preclinical cellular models directly related to its alpha-glucosidase inhibitory activity or other potential targets is limited in the provided search results. The existing literature highlights the in vitro enzyme activity and suggests the potential for developing functional ingredients for diabetes treatment based on these findings. reddit.comnih.gov Some studies on other giffonins or C. avellana extracts have explored activities such as antioxidant effects and inhibition of lipid peroxidation in plasma proteins, but these findings are not specifically attributed to this compound or linked to detailed cellular mechanisms in preclinical models within the scope of the provided information.

Modulation of Oxidative Stress Markers in Cellular Systems

This compound, as a member of the diarylheptanoid class, has been investigated for its antioxidant properties and its ability to modulate oxidative stress markers in cellular systems, particularly in human plasma researchgate.net. Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defense, is implicated in various pathological conditions, including cancer.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Studies have shown that giffonins, including this compound, possess the ability to inhibit lipid peroxidation induced by pro-oxidant agents such as H2O2 and H2O2/Fe2+ in human plasma researchgate.net. This inhibitory activity was evaluated by measuring the concentration of thiobarbituric acid reactive substances (TBARS). Giffonins have been reported to cause lipid peroxidation inhibition at least comparable to, and in some cases higher than, that of curcumin (B1669340), a well-known antioxidant diarylheptanoid, when tested at concentrations such as 10 µM researchgate.net. While specific inhibition percentages for this compound alone were not consistently provided in the available snippets, its inclusion in groups of giffonins showing significant anti-peroxidant effects highlights its contribution to this activity.

Prevention of Protein Carbonylation and Thiol Group Oxidation

Oxidative stress can also lead to damage to proteins, resulting in protein carbonylation and oxidation of thiol groups. Protein carbonyl content is a widely used marker of protein oxidation. Diarylheptanoids from C. avellana, including giffonins, have been reported for their inhibitory activity on human plasma protein carbonylation and oxidation of thiol groups induced by oxidative agents researchgate.net. This suggests that this compound contributes to the protection of proteins against oxidative damage, further underscoring its antioxidant potential researchgate.net. Certain giffonins, tested at concentrations like 10 µM, have shown activity in reducing the oxidation of thiol groups and carbonylation in plasma proteins researchgate.net.

Advanced Methodologies for Molecular Target Identification

Identifying the specific molecular targets of bioactive compounds like this compound is crucial for understanding their mechanisms of action at a fundamental level and for potential drug development. Several approaches can be employed for this purpose.

Computational Target Prediction

Computational methods, such as molecular docking and network pharmacology, can be used to predict potential protein targets based on the chemical structure of a compound and its interactions with biological pathways. In the context of giffonins, including this compound, molecular docking experiments have been conducted to evaluate their inhibitory effects against the alpha-glucosidase enzyme. These studies suggested that giffonins J, K, and P were able to establish key interactions, including hydrogen bonds and pi-pi stacking contacts, within the binding site of alpha-glucosidase, rationalizing their observed inhibitory activities against this enzyme. This indicates alpha-glucosidase as a potential molecular target for this compound, although this finding is primarily discussed in the context of antidiabetic activity. Information regarding computational target prediction specifically related to this compound's cytotoxic or antioxidant mechanisms in the context of cancer or general oxidative stress was not found in the provided search results.

Structure Activity Relationship Sar Studies of Giffonin P and Its Analogues

Correlating Structural Features with α-Glucosidase Inhibitory Potency

Studies on diarylheptanoids from C. avellana have evaluated their inhibitory effects against the α-glucosidase enzyme. nih.gov This enzyme is a target for managing type II diabetes as it helps regulate post-prandial blood glucose levels. nih.govmdpi.com Giffonin P (identified as compound 16 in some studies), along with giffonins J and K, demonstrated significant α-glucosidase inhibitory activity. nih.govfrontiersin.org

| Compound | IC₅₀ (µM) |

|---|---|

| Giffonin J | 56.6 |

| Giffonin K | 70.0 |

| This compound | 55.3 |

| Acarbose (B1664774) | 115.1 |

IC₅₀ values for α-glucosidase inhibition by selected giffonins and acarbose. nih.govfrontiersin.org

Compared to the standard drug acarbose (IC₅₀ = 115.1 µM), giffonins J, K, and P showed lower IC₅₀ values, indicating higher inhibitory potency. nih.govfrontiersin.org Molecular docking experiments have been employed to gain insight into the interactions between these giffonins and the α-glucosidase enzyme binding site. nih.gov

Analysis of Hydrogen Bonding Interactions with Enzyme Binding Sites

Hydrogen bonding plays a crucial role in the binding of ligands to enzyme active sites, contributing to specificity and binding affinity. rsc.orgipb.ac.idnih.gov Molecular docking studies on giffonins and α-glucosidase have revealed the establishment of several key interactions, including hydrogen bonds, between the giffonin molecules and residues within the enzyme's catalytic binding site. nih.gov Specifically, the most active compounds, giffonin J, K, and P, were found to form hydrogen bonds with different residues in the binding site responsible for catalytic activity. nih.gov These interactions are essential for stabilizing the ligand-enzyme complex and facilitating the inhibitory effect.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity due to the specific spatial requirements of binding sites on biological targets like enzymes and receptors. nih.gov While the provided search results highlight the importance of stereochemistry in drug action generally nih.gov and mention the determination of relative and absolute configurations for some giffonins nih.govresearchgate.netresearchgate.netnih.gov, specific details correlating the stereochemistry of this compound or its analogues directly with their α-glucosidase inhibitory potency were not explicitly detailed in the search snippets. However, given that enzyme binding sites are chiral, the stereochemistry of chiral centers within giffonins would be expected to play a role in their fit and interaction with the enzyme, thereby influencing activity.

SAR for Antioxidant Activity within the Giffonin Series

The giffonin series of compounds isolated from C. avellana have been evaluated for their antioxidant activity. researchgate.netnih.govnih.govnih.govnih.gov This activity has been assessed using various methods, including the inhibition of human plasma lipid peroxidation. researchgate.netresearchgate.netnih.govnih.govnih.gov Some giffonins, including giffonins D and H, have shown significant ability to reduce lipid peroxidation induced by reactive oxygen species. nih.govresearchgate.net Certain giffonins have also demonstrated higher antioxidant activity than curcumin (B1669340), a well-known diarylheptanoid with antioxidant properties. researchgate.netresearchgate.netnih.gov

Comparative SAR with Other Diarylheptanoid Subgroups

Giffonins belong to the family of diarylheptanoids, which can be broadly classified into acyclic and cyclic forms. nih.gov Cyclic diarylheptanoids are further subdivided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ether heptanoids. nih.gov Giffonins themselves include both cyclic diarylheptanoids and diaryl ether heptanoids. frontiersin.orgnih.govresearchgate.net Comparing the SAR of this compound and other giffonins with other diarylheptanoid subgroups would involve analyzing how structural differences between these subgroups (e.g., the presence and type of cyclization, substitution patterns on the phenyl rings, and the nature of the seven-carbon linker) influence their biological activities (α-glucosidase inhibition, antioxidant, cytotoxicity, etc.). While the sources highlight that giffonins are distinct from linear diarylheptanoids found in other Corylus species frontiersin.org and mention comparisons of antioxidant activity with curcumin (a diarylheptanoid) researchgate.netresearchgate.netnih.gov, a comprehensive comparative SAR analysis across different diarylheptanoid subgroups, explicitly detailing how this compound's structure compares and contrasts in terms of activity with representatives from other major subgroups, is not provided within the scope of the search results. Such a comparison would typically involve analyzing activity data and structural features across a broader range of diarylheptanoid classes.

Computational Chemistry and in Silico Modeling of Giffonin P

Molecular Docking Simulations

Molecular docking simulations are a key computational technique used to predict the preferred orientation (pose) of a ligand, such as Giffonin P, when bound to a protein target, and to estimate the strength of the resulting complex. nih.govnih.govfrontiersin.orgresearchgate.net This provides insights into the potential binding modes and key interactions.

Ligand-Protein Interaction Profiling (e.g., this compound and α-Glucosidase)

Molecular docking studies have been conducted to investigate the interaction profiling of this compound with α-glucosidase, an enzyme relevant to glucose metabolism. These studies aim to elucidate how this compound binds to the active site of the enzyme and the specific amino acid residues involved in the interaction. This compound, along with other giffonins, has been shown to establish key interactions within the binding site responsible for the catalytic activity of α-glucosidase from Saccharomyces cerevisiae. nih.govnih.govfrontiersin.orgresearchgate.net These interactions can include hydrogen bonds and π–π stacking contacts with different residues. nih.govnih.govfrontiersin.orgresearchgate.net

Prediction of Binding Affinity and Pose

Molecular docking experiments predict the binding pose of this compound within the α-glucosidase active site and estimate the binding affinity. nih.govnih.govfrontiersin.orgresearchgate.net While specific binding affinity values for this compound from docking studies are often presented alongside experimental data (like IC50 values), the docking scores provide a theoretical measure of the predicted binding strength. This compound has shown promising inhibitory activity against α-glucosidase in in vitro studies, which is rationalized by the detected interactions in molecular docking experiments. nih.govnih.govfrontiersin.orgresearchgate.net The docking poses illustrate how this compound is oriented within the binding pocket, highlighting the residues it interacts with through hydrogen bonds and π–π stacking. researchgate.net

Homology Modeling for Protein Structure Elucidation

In cases where the experimentally determined three-dimensional structure of a target protein is not available, homology modeling is employed to build a theoretical model of the protein structure. nih.govnih.govfrontiersin.orgresearchgate.net This modeled structure can then be used for subsequent molecular docking simulations. For instance, the 3D structure of α-glucosidase from Saccharomyces cerevisiae used in docking studies with this compound was built through a homology modeling procedure due to the absence of an experimentally solved structure. nih.govnih.govfrontiersin.orgresearchgate.net This allows for in silico investigations of ligand-protein interactions even when experimental structural data is limited.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to determine the electronic properties and reactivity of molecules. For giffonins, including this compound, quantum mechanical (QM) approaches have been combined with NMR spectroscopy to establish their relative configurations. acs.orgresearchgate.netresearchgate.netfigshare.comresearchgate.net These calculations involve comparing experimental NMR chemical shift data with predicted values obtained from QM calculations. acs.orgresearchgate.netresearchgate.netfigshare.comresearchgate.net This combined approach provides a powerful method for structural elucidation, particularly for complex natural products. Quantum chemical calculations can also provide insights into properties such as molecular orbitals, charge distribution, and potential reaction pathways, which are relevant to understanding a compound's reactivity and biological activity.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Cheminformatics involves the application of computational and informational techniques to chemical data. mdpi.comamazon.com Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that seeks to establish a relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.govneovarsity.orgnih.gov QSAR models can be used to predict the activity of new or untested compounds based on their structural features. mdpi.comnih.govneovarsity.org While the provided search results specifically mention QSAR in the context of other giffonins and related diarylheptanoids, the principles of cheminformatics and QSAR modeling could be applied to this compound to predict its activity against various biological targets based on its molecular descriptors and available activity data for similar compounds. mdpi.comnih.govneovarsity.orgnih.gov This approach can help prioritize compounds for synthesis and biological testing, accelerating the discovery process. mdpi.comneovarsity.org

Analytical Method Development and Quantification of Giffonin P

Development of High-Resolution Liquid Chromatography–Mass Spectrometry (LC-MS) Methods

High-resolution liquid chromatography–mass spectrometry (LC-MS) methods have been developed and applied for the analysis and quantification of Giffonin P in Corylus avellana by-products biocrick.commedchemexpress.combiocrick.com. These methods leverage the separation power of liquid chromatography coupled with the sensitivity and specificity of mass spectrometry to isolate and detect this compound within complex plant extracts.

Ultra-Performance Liquid Chromatography (UPLC) Integration

Ultra-Performance Liquid Chromatography (UPLC) systems have been integrated into the LC-MS methods for the analysis of this compound biocrick.combiocrick.com. UPLC offers enhanced chromatographic resolution, speed, and sensitivity compared to traditional HPLC, allowing for more efficient separation of this compound from other co-eluting compounds in the plant matrix.

Multiple Reaction Monitoring (MRM) for Quantitative Analysis

For the quantitative analysis of this compound, Multiple Reaction Monitoring (MRM) transitions have been employed in the mass spectrometry detection biocrick.combiocrick.com. This targeted approach allows for highly sensitive and selective detection of this compound by monitoring specific precursor-to-product ion transitions. The characteristic MRM transition used for the quantification of this compound has been reported as m/z 479.1 -> 317.0 biocrick.combiocrick.com. This specific fragmentation pattern provides a reliable signature for identifying and quantifying this compound even at low concentrations in complex samples.

Method Validation Parameters

The developed UPLC-MS/MS methods for this compound quantification have undergone rigorous validation to ensure their reliability and accuracy biocrick.com. Method validation typically involves assessing several key parameters, including specificity, sensitivity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) biocrick.com. Validation confirms that the analytical method is suitable for its intended purpose, providing confidence in the quantitative results obtained for this compound in Corylus avellana byproducts.

Quantitative Analysis of this compound in Corylus avellana Byproducts

The validated UPLC-MS/MS methods have been applied to quantify the levels of this compound in various byproducts of Corylus avellana, including leaves and skin biocrick.combiocrick.com. These studies provide valuable data on the distribution and concentration of this compound within different parts of the hazelnut plant and how these levels can be influenced by extraction methods.

Distribution Across Different Plant Parts

Research has shown that this compound is present in different parts of the Corylus avellana plant, with notable concentrations found in the leaves and skin biocrick.com. Quantitative analysis has revealed variations in the concentration of this compound between these plant parts. Reported concentrations for this compound in leaves range from 1.49 to 2.82 mg/g biocrick.com, with a mean concentration of 2.15 mg/g or 2.15 ± 0.66 mg/g. In the skin, the concentrations have been reported between 0.24 and 0.55 mg/g biocrick.com, with a mean of 0.39 mg/g or 0.39 ± 0.16 mg/g.

Table 1: Concentration of this compound in Corylus avellana Leaves and Skin

| Plant Part | Concentration Range (mg/g) | Mean Concentration (mg/g) | Mean Concentration ± Standard Deviation (mg/g) |

| Leaves | 1.49 - 2.82 biocrick.com | 2.15 | 2.15 ± 0.66 |

| Skin | 0.24 - 0.55 biocrick.com | 0.39 | 0.39 ± 0.16 |

Concentration Variation in Extracts

The concentration of this compound in extracts from Corylus avellana byproducts can vary depending on the extraction method employed biocrick.com. Studies have investigated different extraction techniques, such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and maceration, to determine their efficiency in recovering this compound. Quantitative analysis of extracts obtained using these methods has shown variations in this compound yield. For leaves, concentrations of 2.82 mg/g were found using MAE, 2.15 mg/g using UAE, and 1.49 mg/g using maceration. In the case of skin extracts, concentrations were reported as 0.55 mg/g for MAE, 0.39 mg/g for UAE, and 0.24 mg/g for maceration. These findings highlight the impact of the extraction method on the final concentration of this compound in the resulting extract.

Table 2: Concentration of this compound in Corylus avellana Extracts by Different Methods

| Plant Part | Extraction Method | Concentration (mg/g) |

| Leaves | Microwave-Assisted Extraction (MAE) | 2.82 |

| Leaves | Ultrasound-Assisted Extraction (UAE) | 2.15 |

| Leaves | Maceration | 1.49 |

| Skin | Microwave-Assisted Extraction (MAE) | 0.55 |

| Skin | Ultrasound-Assisted Extraction (UAE) | 0.39 |

| Skin | Maceration | 0.24 |

Chemical Biology and Derivatization Strategies for Giffonin P

Synthesis of Giffonin P Analogues and Derivatives

The synthesis of diarylheptanoids, including cyclic forms like this compound, presents notable chemical challenges and opportunities. This compound, along with other giffonins (L, O, U), has been isolated from Corylus avellana extracts. fishersci.nofishersci.cawikipedia.orguni.lu Structural elucidation of these compounds, including the determination of their relative configurations, has been achieved through spectroscopic methods such as 1D and 2D NMR experiments, often combined with quantum mechanical (QM)/NMR approaches. fishersci.nofishersci.canih.govuni.lu

While the isolation and structural characterization of this compound are reported, detailed descriptions of specific synthetic routes for the preparation of this compound analogues and derivatives are not extensively provided in the immediately available research findings. General synthetic strategies for cyclic diarylheptanoids have been explored, with some studies referencing earlier work in this area. fishersci.nofishersci.cauni.lu Research on the synthesis of analogues of related diarylheptanoids, such as curcumin (B1669340), highlights various chemical approaches that could potentially be adapted for the this compound scaffold. uni.lur-project.org The synthesis of macrocyclic structures and the introduction of various functional groups on the heptanoid chain or aromatic rings are common strategies in this class of natural products. nih.gov Future chemical biology efforts may focus on developing targeted synthetic methodologies to generate diverse libraries of this compound analogues.

Rational Design of Modifications to Enhance Bioactivity or Specificity

Rational design in chemical biology involves the deliberate modification of a compound's structure to improve its interaction with biological targets, thereby enhancing bioactivity or specificity. nih.govropensci.orgstackexchange.comreddit.com this compound has demonstrated promising biological activities, including antioxidant properties and inhibitory effects against alpha-glucosidase. flybase.orgwikipedia.orgnih.gov These inherent activities suggest that this compound could serve as a lead structure for the rational design of more potent or selective compounds.

Studies on the alpha-glucosidase inhibitory activity of various giffonins have provided initial insights into structure-activity relationships within this group of compounds. For instance, this compound, along with Giffonins J and K, showed significant alpha-glucosidase inhibitory activity with IC50 values in the low micromolar range, being more active than the reference compound acarbose (B1664774). flybase.orgwikipedia.org Molecular docking studies have been employed to understand the interactions between these active giffonins and the alpha-glucosidase enzyme, revealing key hydrogen bonds and pi-pi stacking contacts within the enzyme's binding site. nih.gov

Based on these findings, rational design strategies for this compound could involve modifying hydroxyl group positions or the nature of the aromatic substituents to optimize interactions with the enzyme's active site, potentially leading to enhanced inhibitory potency or altered substrate specificity. Similarly, understanding the structural features responsible for this compound's antioxidant activity could guide modifications to improve its radical scavenging or metal chelating capabilities. While the principles of rational design are well-established in chemical biology, specific research detailing the rational design and subsequent biological evaluation of modified this compound structures aimed at enhancing its bioactivity or specificity is not prominently featured in the provided search results.

Future Research Perspectives and Translational Potential of Giffonin P

Expanding the Scope of Biological Activity Profiling for Giffonin P

Research into the biological activities of diarylheptanoids from Corylus avellana is ongoing, with initial studies highlighting their potential. This compound has demonstrated significant inhibitory activity against the α-glucosidase enzyme, an activity that was found to be more potent than that of the positive control, acarbose (B1664774), in a specific concentration range (200–400 μM) frontiersin.orgnih.gov. The IC50 values for giffonins J, K, and P ranged from 55.3 to 70.0 μM, while acarbose had an IC50 of 115.1 μM frontiersin.org. Molecular docking studies have provided insights into the potential mechanisms underlying this activity, suggesting that this compound, along with giffonin J and K, can form hydrogen bonds and π–π stacking interactions with residues in the binding site of the α-glucosidase enzyme frontiersin.orgnih.govnih.govresearchgate.net.

Beyond α-glucosidase inhibition, other diarylheptanoids from C. avellana have shown antioxidant and antimicrobial activities nih.govresearchgate.netmdpi.com. For instance, giffonins K and G have demonstrated the ability to reduce the oxidation of thiol groups and carbonylation in plasma proteins nih.govresearchgate.net. Some diarylheptanoids have also exhibited antimicrobial effects against both Gram-positive (Bacillus cereus and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains nih.govmdpi.com. Expanding the biological activity profiling for this compound could involve investigating its potential in these and other areas, such as anti-inflammatory, pro-apoptotic, anti-influenza, anti-emetic, and estrogenic actions, which are known activities of diarylheptanoids nih.gov. Further studies are needed to provide deeper insight into the biological properties of these molecules nih.gov.

Exploration of this compound as a Lead Compound for Preclinical Drug Discovery

The identification of compounds with promising biological activity, such as the α-glucosidase inhibitory effect shown by this compound, positions them as potential lead compounds for drug discovery hilarispublisher.comnih.govbiobide.com. A lead compound is a molecule that exhibits a desired biological effect and serves as a starting point for the development of a therapeutic agent nih.govbiobide.com. The process of preclinical drug discovery involves extensive testing in laboratory models and animals to assess the safety, efficacy, and pharmacokinetic properties of potential drug candidates hilarispublisher.com.

For this compound to be explored as a lead compound, further research would be necessary to optimize its properties. This typically involves structure-activity relationship (SAR) studies, where chemical modifications are made to the lead compound to enhance its potency, selectivity, and pharmacokinetic profile while minimizing potential off-target effects hilarispublisher.combiobide.com. Preclinical evaluations would then involve in vitro experiments and animal studies to gather crucial data on its potential risks, optimal dosing, and mechanisms of action hilarispublisher.com. The fact that this compound is a natural product isolated from an edible source (hazelnut byproducts) might offer potential advantages in terms of perceived safety, although rigorous toxicological assessments are still required during preclinical development frontiersin.orgnih.govnih.govresearchgate.netbiobide.com. The successful progression of this compound as a lead compound would depend on favorable outcomes in these preclinical studies hilarispublisher.combiobide.com.

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Effects

Multi-omics approaches, which integrate data from various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive way to understand the complex biological effects of a compound like this compound nih.govuv.esnih.govfrontlinegenomics.com. While traditional single-omics studies provide valuable insights into specific molecular layers, integrating data from multiple levels can reveal a more holistic picture of how a compound interacts with biological systems nih.govnih.gov.

Applying multi-omics to study this compound could involve examining its impact on gene expression (transcriptomics), protein levels and modifications (proteomics), and the profile of metabolites within cells or tissues (metabolomics) nih.govnih.govfrontlinegenomics.com. For example, transcriptomic analysis could identify which genes are upregulated or downregulated in response to this compound treatment, while proteomic studies could reveal changes in the abundance or activity of proteins involved in relevant pathways, such as glucose metabolism nih.govnih.gov. Metabolomics could provide insights into how this compound affects cellular metabolic processes nih.govnih.gov. Integrating these datasets through advanced computational methods can help to elucidate the complete network of biological interactions influenced by this compound, providing a deeper understanding of its mechanisms of action and potential therapeutic targets nih.govuv.esnih.gov. This integrated approach can overcome the limitations of focusing on individual molecules and provide a more dynamic view of biological processes nih.gov.

Sustainable Sourcing and Production Methodologies for this compound and Related Diarylheptanoids

This compound is sourced from the byproducts of the Italian hazelnut cultivar "Tonda di Giffoni," specifically the leaves, shells, and green leafy involucres frontiersin.orgnih.govnih.govresearchgate.net. Utilizing agricultural byproducts as a source for bioactive compounds aligns with the principles of sustainable sourcing and a circular economy, which aim to minimize waste and maximize the value of resources utk.eduresearchgate.netimrpress.com. Sustainable sourcing involves integrating environmental, social, and economic considerations into the procurement process, favoring suppliers who prioritize reducing environmental impact, upholding fair labor practices, and ensuring economic viability utk.eduresearchgate.netresearchgate.net.

Research has shown that hazelnut byproducts, particularly the leaves, contain the highest amounts of this compound frontiersin.org. Quantitative analysis using techniques like LC–ESI/QTrap/MS/MS has determined the concentration of this compound in different hazelnut byproducts, indicating leaves as a particularly rich source frontiersin.org. The amounts of this compound found were 8.86 mg/100 g in leaves, 6.52 mg/100 g in green leafy involucres, and 0.17 mg/100 g in shells frontiersin.org. Developing sustainable production methodologies for this compound would involve optimizing extraction and purification processes from these byproducts to be environmentally friendly and economically feasible frontiersin.orgmdpi.com. This could include exploring green extraction techniques and scaling up production while ensuring the long-term availability of the raw material from hazelnut cultivation frontiersin.orgmdpi.com. Considering the increasing global production of hazelnuts, particularly in countries like Turkey and Italy, there is significant potential for the sustainable sourcing of hazelnut byproducts imrpress.comnih.gov. Implementing sustainable sourcing practices also helps mitigate risks related to environmental regulations and supply chain disruptions utk.eduresearchgate.net.

Q & A

Q. How is Giffonin P quantified in plant extracts, and what analytical validation methods are recommended?

this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). The MRM transition for this compound is 361→241, and its regression equation (y = 0.000171x + 0.0874, R² = 0.993) ensures linearity across concentrations . Validation requires assessing precision (e.g., standard deviations in triplicate measurements, as shown in leaf samples: 8.86 ± 0.89 mg/100g) and sensitivity (limit of detection/quantification). Calibration curves and spike-recovery experiments are critical for reproducibility .

Q. What are the primary plant sources of this compound, and how does its distribution vary across tissues?

this compound is predominantly found in Corylus avellana tissues: leaves (8.86 mg/100g), green leafy bracts (6.52 mg/100g), and shells (0.17 mg/100g) . Tissue-specific extraction protocols should optimize solvent polarity (e.g., methanol-water mixtures) and consider seasonal variations in metabolite accumulation.

Q. What methodologies are recommended for isolating this compound from complex matrices?

Isolation involves sequential steps:

- Crude extraction : Use 70% ethanol or supercritical CO₂ for non-polar compounds.

- Fractionation : Employ column chromatography (silica gel or Sephadex LH-20) guided by TLC or HPLC-UV.

- Purification : Finalize with preparative HPLC using C18 columns and isocratic elution (e.g., acetonitrile:water 55:45) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Contradictions often arise from variability in extraction methods, assay conditions, or cell line specificity. To address this:

- Standardize protocols : Use the Corylus avellana leaf extract (8.86 mg/100g) as a reference material .

- Validate assays : Compare in vitro (e.g., α-glucosidase inhibition) and in silico (molecular docking) results to identify mechanistic outliers .

- Apply meta-analysis : Use random-effects models to account for inter-study heterogeneity .

Q. How should a PICOT framework be applied to design a clinical study on this compound’s antidiabetic effects?

- P (Population) : Adults with type 2 diabetes (HbA1c ≥ 6.5%).

- I (Intervention) : Oral administration of this compound (dose derived from in vitro IC₅₀ values).

- C (Comparison) : Placebo or metformin (standard therapy).

- O (Outcome) : Reduction in fasting blood glucose (≥20 mg/dL) over 12 weeks.

- T (Time) : 3-month follow-up with biweekly monitoring. This structure ensures alignment with clinical relevance and ethical feasibility .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., concentration vs. enzyme inhibition), apply ANOVA with post-hoc Tukey tests to compare means. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize significance .

Q. How can in silico methods complement experimental studies on this compound’s mechanism of action?

- Molecular docking : Predict binding affinity to α-glucosidase (PDB ID 2ZE0) using AutoDock Vina.

- Pharmacophore modeling : Identify critical functional groups (e.g., hydroxyl moieties) for activity.

- MD simulations : Assess ligand-protein stability over 100 ns trajectories (GROMACS/AMBER). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Methodological Guidelines

- Reproducibility : Document extraction solvents, LC-MS parameters (e.g., MRM transitions), and statistical software versions. Share raw data in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical compliance : For human studies, obtain IRB approval and specify participant selection criteria (age, comorbidities) in protocols .

- Data presentation : Use tables with SD values (e.g., 8.86 ± 0.89 mg/100g) and figures with labeled axes (e.g., concentration vs. inhibition %) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.